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Compound of Interest

Compound Name: 2-Ethoxypropanoyl chloride

Cat. No.: B15347068

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
Ethoxypropanoyl chloride. Due to the limited availability of published experimental spectra
for this specific compound, this document presents predicted data based on the analysis of
structurally analogous compounds and fundamental spectroscopic principles. This guide is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Ethoxypropanoyl chloride. These predictions
are derived from the known spectral characteristics of similar molecules such as ethyl lactate
and 2-chloropropanoyl chloride.

Table 1: Predicted *H NMR Data for 2-Ethoxypropanoyl Chloride
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~45-4.7 Quartet (q) 1H CH
~3.6 - 3.8 Quartet (q) 2H OCH:z
~15-17 Doublet (d) 3H CHs (on chiral center)
~1.2-1.4 Triplet (t) 3H CHs (of ethoxy group)

Table 2: Predicted 13C NMR Data for 2-Ethoxypropanoyl Chloride

Chemical Shift (6, ppm)

Assignment

~170 - 175 C=0 (acid chloride)
~75-80 CH (on chiral center)
~60 - 65 OCH:2

~18 - 22 CHs (on chiral center)
~14 - 16 CHs (of ethoxy group)

Table 3: Predicted IR Spectroscopy Data for 2-Ethoxypropanoyl Chloride

Wavenumber (cm—?) Intensity Assignment

~1780 - 1815 Strong C=0 stretch (acid chloride)
~2850 - 3000 Medium C-H stretch (aliphatic)
~1050 - 1150 Strong C-O stretch (ether)

Table 4: Predicted Mass Spectrometry (MS) Data for 2-Ethoxypropanoyl Chloride
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miz Interpretation

Molecular ion peak. The presence of chlorine
[M]+ will result in an M+2 peak with an intensity ratio

of approximately 3:1.

Fragment corresponding to the loss of a chlorine
[M-CI]+
atom.

Fragment corresponding to the loss of an ethoxy

group.

[M-OCH2CHs]+

[CHsCHCO]+ Fragment corresponding to the acylium ion.

General Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data
described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2-Ethoxypropanoyl chloride
would be dissolved in a deuterated solvent, such as chloroform-d (CDCIs), and transferred to
an NMR tube. *H and 3C NMR spectra would be acquired on a spectrometer operating at a
standard frequency (e.g., 400 or 500 MHz for *H). Chemical shifts would be reported in parts
per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed
between two potassium bromide (KBr) plates to form a thin film. The spectrum would be
recorded over the standard mid-IR range (e.g., 4000-400 cm™1).

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,
typically with electron ionization (EI) as the ionization source. The sample would be introduced
into the instrument, and the resulting mass-to-charge (m/z) ratios of the parent ion and
fragment ions would be recorded.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.

Spectroscopic Analysis
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxypropanoyl Chloride: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15347068#spectroscopic-data-for-2-
ethoxypropanoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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